

Technical Support Center: JNJ-38877605

Preclinical Renal Toxicity

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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the preclinical renal toxicity of **JNJ-38877605**.

Frequently Asked Questions (FAQs)

Q1: We observed unexpected renal toxicity in our human subjects during a Phase I trial with **JNJ-38877605**, which was not predicted by our initial preclinical studies in rats and dogs. Why did these models fail to predict this toxicity?

A1: The renal toxicity of **JNJ-38877605** is species-specific due to differences in drug metabolism.^{[1][2]} Preclinical studies in rats and dogs did not show renal toxicity because these species do not produce the specific insoluble metabolites that cause kidney damage.^{[1][2]} In contrast, humans and rabbits metabolize **JNJ-38877605** via aldehyde oxidase, leading to the formation of insoluble metabolites that precipitate in the kidneys.^[1]

Q2: What is the underlying mechanism of **JNJ-38877605**-induced renal toxicity?

A2: **JNJ-38877605**, a potent and selective c-Met inhibitor, is metabolized by aldehyde oxidase in humans and rabbits. This metabolic process generates insoluble metabolites, specifically identified as M1/3 and M5/6. These metabolites form crystals within the renal tubules, leading to degenerative and inflammatory changes in the kidneys.

Q3: Which preclinical animal model is most appropriate for studying the renal toxicity of **JNJ-38877605**?

A3: The rabbit is the most suitable toxicology model for recapitulating the renal toxicity of **JNJ-38877605** observed in humans. This is because rabbits, like humans, exhibit the specific metabolic pathway involving aldehyde oxidase that leads to the formation of the culprit insoluble metabolites.

Q4: What specific pathological findings are associated with **JNJ-38877605**-induced renal toxicity in the appropriate animal model?

A4: Histopathological evaluation of rabbit kidneys following **JNJ-38877605** administration reveals the presence of renal crystal formation. These crystals are associated with degenerative changes in the renal tubules and inflammatory cell infiltration.

Q5: Have any strategies been successful in mitigating the renal toxicity of **JNJ-38877605** in preclinical models?

A5: Attempts to prevent renal toxicity in rabbits, the relevant preclinical model, have been unsuccessful. Strategies such as alternative dosing schedules and co-administration with probenecid, a drug that can alter the excretion of certain compounds, failed to prevent kidney damage at pharmacologically active doses of **JNJ-38877605**. These findings ultimately led to the discontinuation of its clinical development.

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
No renal toxicity observed in rat or dog models.	Species-specific metabolism. These species lack the aldehyde oxidase activity necessary to produce the toxic metabolites.	Utilize a more appropriate preclinical model, such as the rabbit, which mirrors human metabolism of JNJ-38877605.
Difficulty identifying the cause of renal damage in relevant models.	Formation of insoluble metabolite crystals.	Conduct histopathological analysis of kidney tissue to look for crystal formation and associated degenerative and inflammatory changes. Perform analysis to identify the chemical composition of the renal crystals.
Inconsistent results in renal toxicity assessment.	Variability in aldehyde oxidase activity between individual animals.	Ensure a sufficiently large sample size in your rabbit studies to account for potential inter-individual metabolic differences. Monitor plasma levels of JNJ-38877605 and its metabolites.

Data Presentation

Table 1: Species-Specific Metabolism and Renal Toxicity of **JNJ-38877605**

Species	Aldehyde Oxidase Activity	Formation of Insoluble Metabolites (M1/3, M5/6)	Observed Renal Toxicity	Reference
Human	High	Yes	Yes	
Rabbit	High	Yes	Yes	
Rat	Low/Negligible	No	No	
Dog	Low/Negligible	No	No	

Experimental Protocols

Histopathological Evaluation of Renal Tissue:

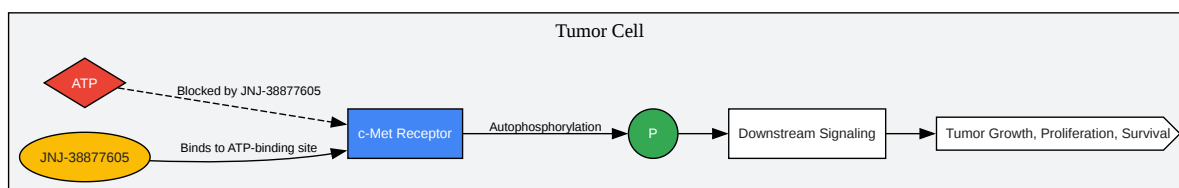
- **Tissue Collection and Fixation:** Euthanize the animal and immediately perfuse the kidneys with a suitable fixative (e.g., 10% neutral buffered formalin). Excise the kidneys and immerse them in the same fixative for at least 24 hours.
- **Tissue Processing and Embedding:** Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
- **Sectioning and Staining:** Cut thin sections (e.g., 4-5 μm) from the paraffin blocks using a microtome. Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology.
- **Microscopic Examination:** Examine the stained sections under a light microscope. Look for the presence of crystals within the renal tubules, evidence of tubular degeneration (e.g., necrosis, vacuolation), and inflammatory cell infiltrates.

Identification of Renal Crystals:

- **Crystal Isolation:** Manually dissect or use laser capture microdissection to isolate the crystals from unstained kidney tissue sections.

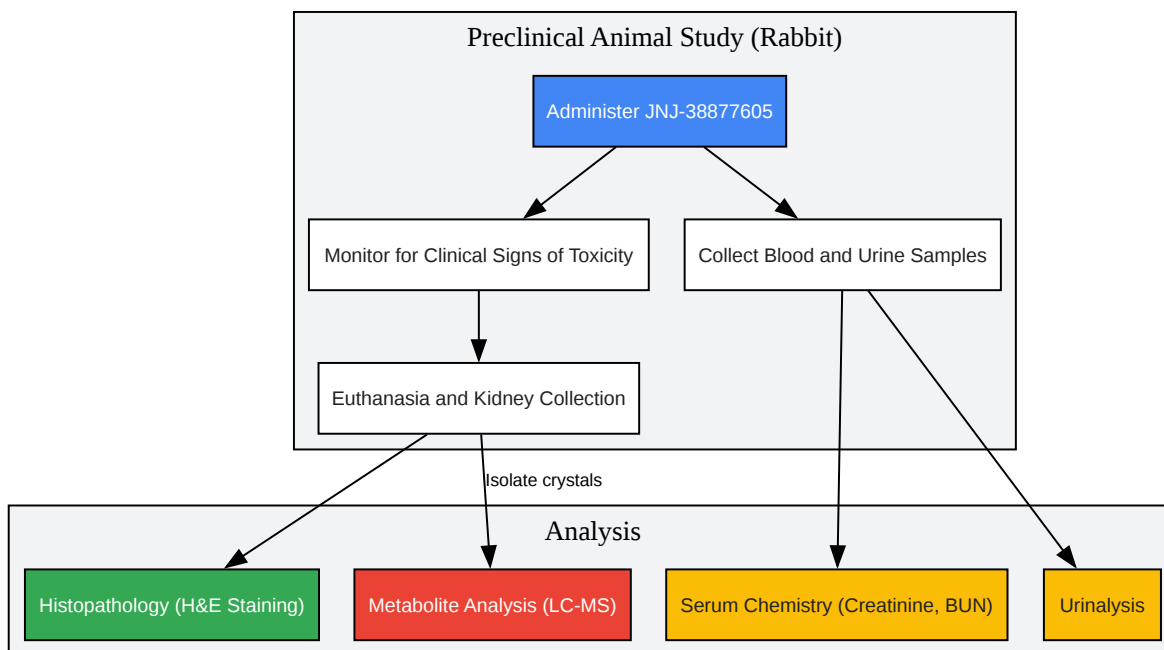
- Analytical Identification: Utilize analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the chemical composition of the isolated crystals. Compare the mass spectra of the crystal components with those of known **JNJ-38877605** metabolites (M1/3 and M5/6).

Visualizations



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Caption: Mechanism of action of **JNJ-38877605** as a c-Met inhibitor.



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References

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- 2. aacrjournals.org [aacrjournals.org]
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